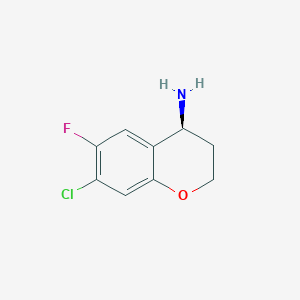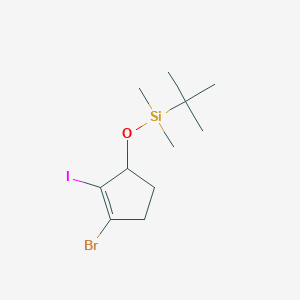
((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a chemical compound with the molecular formula C11H20BrIOSi and a molecular weight of 403.17 g/mol . This compound is characterized by the presence of bromine, iodine, and a cyclopentene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-iodocyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Bulk manufacturing involves stringent control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could yield a ketone or carboxylic acid .
Scientific Research Applications
Chemistry: ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can be replaced or modified under specific conditions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- (3-Iodopropoxy)-tert-butyldimethylsilane
- (3-Chloropropoxy)-tert-butyldimethylsilane
Comparison: While all these compounds share a similar core structure, the presence of different halogens (bromine, iodine, chlorine) imparts distinct reactivity and properties. ((3-Bromo-2-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to the combination of bromine and iodine on a cyclopentene ring, which provides a versatile platform for further functionalization .
Properties
Molecular Formula |
C11H20BrIOSi |
|---|---|
Molecular Weight |
403.17 g/mol |
IUPAC Name |
(3-bromo-2-iodocyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H20BrIOSi/c1-11(2,3)15(4,5)14-9-7-6-8(12)10(9)13/h9H,6-7H2,1-5H3 |
InChI Key |
XNFZYPQZNSLUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-Hydroxy-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13055901.png)
![N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B13055931.png)
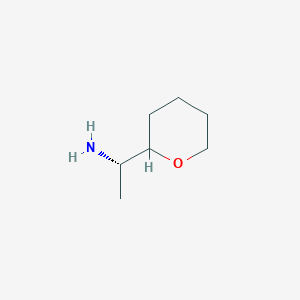
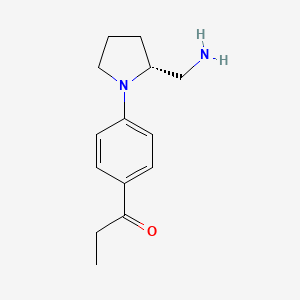
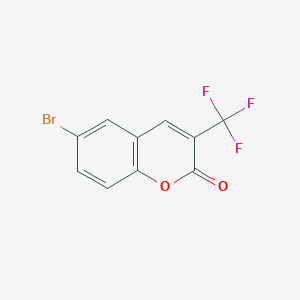
![(3R)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055959.png)
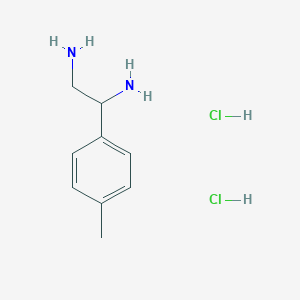
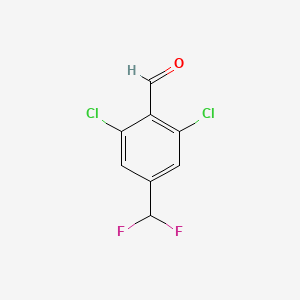
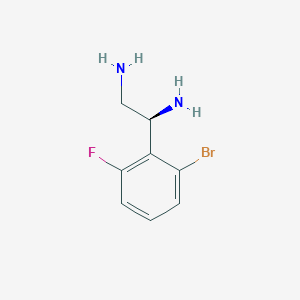
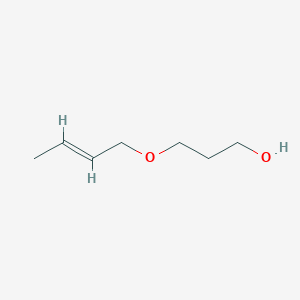
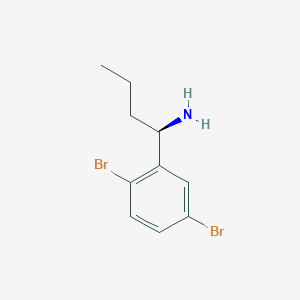
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13055981.png)
